molecular formula C7H13ClO2 B038741 2-(4-Chlorobutyl)-1,3-dioxolane CAS No. 118336-86-0

2-(4-Chlorobutyl)-1,3-dioxolane

Cat. No.: B038741
CAS No.: 118336-86-0
M. Wt: 164.63 g/mol
InChI Key: GFTDGDAKGDUYGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorobutyl)-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a 4-chlorobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobutyl)-1,3-dioxolane typically involves the reaction of 1,3-dioxolane with 4-chlorobutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

1,3-dioxolane+4-chlorobutyl chlorideNaOH, refluxThis compound\text{1,3-dioxolane} + \text{4-chlorobutyl chloride} \xrightarrow{\text{NaOH, reflux}} \text{this compound} 1,3-dioxolane+4-chlorobutyl chlorideNaOH, reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobutyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 4-chlorobutyl group can be substituted by other nucleophiles such as hydroxide, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of 4-butyl-1,3-dioxolane.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Major Products Formed

    Substitution Reactions: Products include 2-(4-hydroxybutyl)-1,3-dioxolane, 2-(4-aminobutyl)-1,3-dioxolane, and 2-(4-mercaptobutyl)-1,3-dioxolane.

    Oxidation Reactions: Products include 2-(4-hydroxybutyl)-1,3-dioxolane and 2-(4-carboxybutyl)-1,3-dioxolane.

    Reduction Reactions: The major product is 4-butyl-1,3-dioxolane.

Scientific Research Applications

2-(4-Chlorobutyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobutyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom in the 4-chlorobutyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the dioxolane ring can interact with hydrophobic pockets in proteins, affecting their function and stability.

Comparison with Similar Compounds

2-(4-Chlorobutyl)-1,3-dioxolane can be compared with other similar compounds such as:

    2-(4-Bromobutyl)-1,3-dioxolane: Similar structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and biological activity.

    2-(4-Hydroxybutyl)-1,3-dioxolane: Contains a hydroxyl group instead of chlorine, leading to different chemical properties and applications.

    2-(4-Aminobutyl)-1,3-dioxolane: Contains an amino group, which can form hydrogen bonds and exhibit different biological interactions.

The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom, making it a valuable compound for various chemical and biological applications.

Properties

IUPAC Name

2-(4-chlorobutyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c8-4-2-1-3-7-9-5-6-10-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTDGDAKGDUYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409060
Record name 2-(4-Chlorobutyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118336-86-0
Record name 2-(4-Chlorobutyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 118336-86-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorobutyl)-1,3-dioxolane
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorobutyl)-1,3-dioxolane
Reactant of Route 3
Reactant of Route 3
2-(4-Chlorobutyl)-1,3-dioxolane
Reactant of Route 4
Reactant of Route 4
2-(4-Chlorobutyl)-1,3-dioxolane
Reactant of Route 5
Reactant of Route 5
2-(4-Chlorobutyl)-1,3-dioxolane
Reactant of Route 6
Reactant of Route 6
2-(4-Chlorobutyl)-1,3-dioxolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.